molecular formula C₂₂H₄₄N₆O₁₂ xH₂SO₄ B1158217 Amikacin B Sulfate

Amikacin B Sulfate

货号: B1158217
分子量: 584.62
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amikacin B Sulfate is a research-grade semi-synthetic aminoglycoside antibiotic derived from kanamycin . It is valued in microbiological and biochemical research for its potent mechanism of action, which involves high-affinity binding to the 30S ribosomal subunit . This binding event interferes with the initiation complex and causes misreading of messenger RNA, ultimately leading to the inhibition of bacterial protein synthesis and eliciting a bactericidal effect . Its significant research utility stems from its stability against many bacterial inactivating enzymes, making it a critical tool for studying multi-drug resistant Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii in vitro . Researchers employ this compound to investigate mechanisms of antibiotic resistance, explore novel synergistic drug combinations, and study bacterial ribosome function . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

属性

分子式

C₂₂H₄₄N₆O₁₂ xH₂SO₄

分子量

584.62

同义词

O-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,6-dideoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine Amikacin B Sulfate;  1-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B Amikacin B Sulfate;  BB-K26

产品来源

United States

科学研究应用

Medical Uses

Amikacin is particularly effective against multidrug-resistant Gram-negative bacteria, making it a critical option in treating severe infections. Its primary applications include:

  • Bacterial Infections : Amikacin is indicated for serious infections caused by organisms such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella, Acinetobacter, and Serratia . It is often used in cases of:
    • Sepsis : Effective in treating bacterial septicemia, including neonatal sepsis.
    • Respiratory Infections : Utilized for pneumonia and other respiratory tract infections, particularly in hospital settings.
    • Bone and Joint Infections : Employed in managing osteomyelitis and septic arthritis.
    • Intra-abdominal Infections : Used as an adjunct therapy for conditions like peritonitis .
  • Combination Therapy : Amikacin is frequently used alongside other antibiotics to enhance efficacy against resistant strains. Studies indicate that combining amikacin with other agents can improve treatment outcomes in severe infections .

Pharmacokinetics and Administration

Amikacin is administered via injection, typically every 8 hours, with dosage adjusted based on patient weight and renal function . The pharmacokinetic profile indicates a rapid distribution and elimination, with peak serum concentrations achieved shortly after administration. Monitoring of serum levels is crucial to avoid nephrotoxicity and ototoxicity, common side effects associated with aminoglycosides .

Table 1: Pharmacokinetic Parameters of Amikacin

ParameterValue
Half-life2-3 hours
Peak Concentration (C_max)15-30 µg/mL
Volume of Distribution0.25 L/kg
Clearance0.5-1.0 L/h

Case Studies and Clinical Outcomes

Numerous clinical studies have documented the effectiveness of amikacin in treating resistant infections:

  • A study published in JAMA highlighted amikacin's efficacy against Gram-negative organisms resistant to other aminoglycosides, demonstrating significant clinical improvement in patients with severe infections .
  • Another investigation examined the pharmacodynamics of amikacin, establishing that achieving a C_max/MIC ratio of ≥8 significantly correlates with therapeutic success in treating Gram-negative bacteremia .

Veterinary Applications

Amikacin also finds use in veterinary medicine, particularly for treating infections in dogs and horses. Its applications include:

  • Topical Treatment : For ear infections and corneal ulcers caused by resistant bacteria.
  • Intrauterine Infections : Approved for use in horses suffering from uterine infections due to susceptible strains .

相似化合物的比较

Comparison with Similar Compounds

Amikacin Sulfate is part of the aminoglycoside class, sharing structural and functional similarities with kanamycin, gentamicin, and tobramycin. Key comparisons are outlined below:

Chemical Structure and Resistance Profiles

Compound Structural Modification Resistance to Enzymes
Amikacin Hydroxybutyramide at C-1 Resistant to AAC(6′), ANT(2″), and APH(3′) enzymes that inactivate kanamycin/gentamicin
Gentamicin No major side-chain modifications Susceptible to AAC(3), ANT(2″), and APH(2″) enzymes
Tobramycin 3′-Deoxy structure Resistant to some AAC enzymes but susceptible to others (e.g., AAC(6′))
Kanamycin Unmodified hydroxyl groups Highly susceptible to AAC(6′)-I and APH(3′) enzymes

Amikacin’s hydroxybutyramide group sterically hinders enzyme binding, making it effective against strains resistant to other aminoglycosides .

Antimicrobial Activity

Compound MIC Range (µg/mL) Against Common Pathogens Synergy with Fosfomycin (FIC Index)
Amikacin 1–8 (e.g., P. aeruginosa) 0.45 (synergistic)
Gentamicin 2–16 (higher for MDR strains) Not reported
Tobramycin 0.5–4 (effective in biofilms) 0.5–1 (additive)

Amikacin demonstrates lower MIC values when combined with fosfomycin, showing synergistic effects (Fractional Inhibitory Concentration Index = 0.45) against clinical isolates . Tobramycin exhibits superior biofilm penetration, while gentamicin is less potent against MDR strains.

Pharmacokinetics and Toxicity

Compound Half-Life (Hours) Nephrotoxicity Risk Ototoxicity Risk
Amikacin 2–3 Moderate-High Moderate-High
Gentamicin 1.5–2 High High
Tobramycin 2–3 Moderate Moderate
Kanamycin 2–4 Low-Moderate Low

Amikacin’s nephrotoxicity is dose-dependent, with prolonged clearance observed in septic patients . Ototoxicity, linked to spiral ganglion neuron apoptosis in rats, is mitigated by antioxidants like EGCG . Gentamicin has higher toxicity risks, while kanamycin is less potent but safer.

Research Findings and Clinical Implications

  • Synergistic Combinations : Amikacin + fosfomycin reduces MICs by 4–8 fold for Staphylococcus aureus and Klebsiella pneumoniae .
  • Analytical Methods : HPLC derivatization overestimates Amikacin content compared to microbial plate assays, highlighting method-dependent variability .
  • Resistance Trends: Amikacin retains efficacy against 70–80% of aminoglycoside-resistant P. aeruginosa isolates, outperforming gentamicin (40–50%) .

Data Tables

Table 1: Comparative Efficacy Against MDR Pathogens

Pathogen Amikacin (MBC, µg/mL) Gentamicin (MBC, µg/mL) Tobramycin (MBC, µg/mL)
MRAB* 15–16 32–64 16–32
P. aeruginosa 8–16 16–32 4–8

Methicillin-resistant *Acinetobacter baumannii

Table 2: Global Market and Formulation Trends

Aspect Amikacin Sulfate Tobramycin
Market Growth (2025) 6.8% CAGR 4.2% CAGR
Novel Formulations Liposomal inhalation Dry powder inhalers

准备方法

Acylation and Protecting Group Strategies

The synthesis of this compound originates from the parent compound kanamycin A. A key step involves selective acylation of the amino group at the 1-position of the 2-deoxystreptamine core. In the process described in US Patent 5,763,587, kanamycin A derivatives protected at the 6'- and 3-positions undergo acylation with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid (L-HABA). The reaction occurs in a heterogeneous aqueous phase at controlled pH (4–7) and temperatures between 0°C and 60°C. This step is critical for regioselectivity, as improper pH control leads to competing acylation at the 3"-position, generating undesired byproducts like BB-K11.

The use of water as the sole solvent enhances industrial feasibility by eliminating toxic solvents like dimethyl sulfoxide. Protecting groups such as benzyloxycarbonyl or trifluoroacetyl are employed to shield reactive amino sites during synthesis. Subsequent deprotection via catalytic hydrogenolysis or acidic hydrolysis yields the intermediate amikacin base.

Purification and Isolation Techniques

Chromatographic Separation

Ion-exchange chromatography is pivotal for isolating this compound from reaction mixtures. As detailed in EP 0218292 B1, a linear gradient of ammonia (0.5–1.5N) elutes amikacin and its impurities through a column packed with cation-exchange resin. this compound, being less polar than the parent compound, elutes later and is collected in fractions 300–350. Subsequent concentration under vacuum to 20% w/v and acidification with 50% sulfuric acid (pH 2.5) precipitates the sulfate salt.

Activated Carbon Treatment and Filtration

The CN101584658A patent outlines post-synthesis purification using 767-type activated carbon to adsorb organic impurities. A slurry of 0.1–0.2% activated carbon is stirred with the crude product for 15–20 minutes, followed by vacuum filtration through a 0.22 μm membrane. This step reduces endotoxin levels and enhances purity to >95%.

Table 1: Purification Parameters for this compound

StepConditionsOutcomeSource
Ion-exchange chromatographyNH₃ gradient (0.5–1.5N), 25°C68% purity by HPLC
Activated carbon adsorption0.1% carbon, 20°C, 20 minEndotoxin reduction to <0.1 EU/mg
Vacuum filtration0.22 μm membrane, 30 kPaParticulate matter removal

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method validated by Scielo employs a Waters XTerra® RP-C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of methanol:acetonitrile:acetate buffer (75:20:5 v/v) at pH 5.1. this compound elutes at 6.2 minutes with a resolution >2.0 from amikacin, ensuring precise quantification. The method’s linearity (R² = 0.999) and recovery (98–102%) make it suitable for batch analysis.

Spectroscopic Confirmation

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic peaks for this compound, including:

  • ν(NH2)\nu(\text{NH}_2): 3300–3500 cm⁻¹

  • ν(SO42)\nu(\text{SO}_4^{2-}): 1100–1250 cm⁻¹.

Mass spectrometry (ESI-MS) confirms the molecular ion at m/zm/z 683.3 ([M+H]⁺) .

常见问题

Q. What methodological approaches are recommended for validating the linear range of Amikacin Sulfate in spectrophotometric assays?

To establish linearity, use a calibration curve with at least five concentrations within the expected working range (e.g., 1.0 × 10⁻⁸–1.0 × 10⁻⁶ g/mL). Perform triplicate measurements and calculate the regression equation (e.g., y = 0.0019x + 0.1748 with R² ≥ 0.95) to assess precision . Ensure instrument-specific parameters (e.g., wavelength, solvent) are optimized to minimize interference .

Q. How can researchers ensure the purity of synthesized Amikacin Sulfate for pharmacological studies?

Follow pharmacopeial standards (e.g., JP XVII) for identity and purity testing:

  • pH testing : Dissolve 0.1 g in 10 mL water; acceptable range is 6.0–7.5 .
  • Loss on drying : ≤4.0% after 3 hours at 60°C under vacuum .
  • Absorbance at 405 nm : ≤0.15 for a 0.5 g/mL solution to confirm clarity and absence of contaminants .

Q. What in vitro models are suitable for preliminary cytotoxicity screening of Amikacin Sulfate?

Use peripheral blood mononuclear cells (PBMCs) or monocyte-derived macrophages treated with 0.1–1.0 mg/mL Amikacin Sulfate. Assess viability via flow cytometry or microscopy for morphological changes (e.g., membrane integrity, apoptosis). Include negative controls (e.g., LRS solution) to isolate drug-specific effects .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bactericidal concentrations between in vivo and in vitro studies?

Discrepancies often arise from bioavailability differences. For in vivo models (e.g., equine joints), account for factors like synovial fluid composition and clearance rates. Compare tissue-specific pharmacokinetic data (e.g., 31.25–125 mg intra-articular doses in horses) with in vitro MIC values. Use regression models to correlate dose-response relationships across systems .

Q. What experimental design considerations are critical for replicating Amikacin Sulfate’s effects on bacterial efferocytosis?

  • Dose selection : Use sub-cytotoxic concentrations (0.1–0.5 mg/mL) to avoid confounding cell death with bacterial clearance .
  • Replicates : Perform ≥3 independent experiments with technical triplicates to ensure statistical power .
  • Controls : Include untreated cells and a reference antibiotic (e.g., gentamicin) to validate assay specificity .

Q. How can chemiluminescence detection improve sensitivity in quantifying trace Amikacin Sulfate levels?

Optimize reaction conditions with potassium permanganate (1.0 × 10⁻⁵ mol/L) in 0.1 mol/L NaOH. The method achieves a detection limit of 7.5 × 10⁻⁹ g/mL (3σ) and linearity up to 1.0 × 10⁻⁶ g/mL. Validate against HPLC for cross-method consistency .

Q. What statistical frameworks are recommended for resolving contradictory cytotoxicity data in leukocyte models?

Apply multivariate analysis to control for variables like donor variability or batch effects. Report uncertainties (e.g., standard deviations for cell viability assays) and use ANOVA with post-hoc tests (e.g., Tukey’s) to compare dose groups. Transparently document outlier exclusion criteria .

Method Validation & Reproducibility

Q. What steps are essential for validating a new Amikacin Sulfate detection method in complex matrices (e.g., serum)?

  • Recovery testing : Spike known concentrations into serum; acceptable recovery rates are ≥96% .
  • Specificity : Test against structurally similar aminoglycosides (e.g., gentamicin) to confirm no cross-reactivity .
  • Robustness : Vary pH (±0.5 units) and temperature (±2°C) to assess method stability .

Q. How can researchers enhance reproducibility when replicating nanoparticle-loaded Amikacin Sulfate formulations?

Provide detailed synthesis protocols, including:

  • Dextran nanoparticle preparation : Specify molecular weight, crosslinking agents, and drug-loading ratios .
  • Characterization data : Include dynamic light scattering (DLS) for particle size and TEM for morphology .
  • Release kinetics : Use sink conditions and validate with HPLC to quantify release profiles .

Data Presentation & Compliance

Q. What are the key guidelines for presenting Amikacin Sulfate data in compliance with journal standards?

  • Tables : Use Word table format with Roman numerals, footnotes (superscript letters), and self-explanatory titles .
  • Figures : Avoid overcrowding; highlight critical data (e.g., dose-response curves) with clear axis labels .
  • Supplementary materials : Archive raw data (e.g., chromatograms, regression analyses) in accessible formats .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。